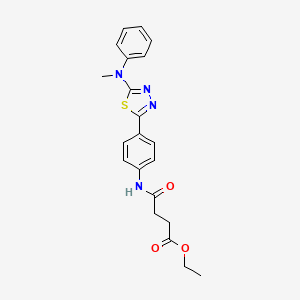

Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate

Description

This compound is a thiadiazole-containing derivative with a complex structure featuring a methyl(phenyl)amino-substituted 1,3,4-thiadiazole ring linked to a phenylamino-oxobutanoate ester group.

Properties

IUPAC Name |

ethyl 4-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]anilino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-3-28-19(27)14-13-18(26)22-16-11-9-15(10-12-16)20-23-24-21(29-20)25(2)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXVUBLSGRMKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : Peaks corresponding to the ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2), aromatic protons (δ 7.0–7.8 ppm), and methyl groups (δ 2.5–3.0 ppm) are observed.

- 13C NMR : Signals for carbonyl carbons (δ 165–175 ppm) and thiadiazole ring carbons (δ 150–160 ppm) confirm the core structure.

Infrared (IR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

- Purity exceeding 95% is achieved, with retention times consistent with analogous thiadiazole derivatives.

Reaction Optimization and Challenges

Key challenges in the synthesis include:

- Regioselectivity : Ensuring substitution occurs at the correct position on the thiadiazole ring. Abdelall (2014) addressed this by optimizing reaction temperatures and stoichiometry.

- Solvent Choice : Ethanol and DMSO are preferred for their ability to dissolve both polar and non-polar intermediates.

- Yield Improvement : Stepwise purification (e.g., column chromatography followed by recrystallization) maximizes yield, as demonstrated by Gomha et al. (2022).

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the methylphenylamino group, to yield corresponding sulfoxides or sulfones.

Reduction: : Reduction reactions can target the oxo-butanate ester group, potentially converting it into a hydroxyl group.

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.

Reducing Agents: : Lithium aluminium hydride (LAH) and sodium borohydride (NaBH₄) are typical reducing agents used.

Substitution Conditions: : Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride (AlCl₃).

Major Products Formed from these Reactions

Oxidation products like sulfoxides and sulfones.

Reduced products such as alcohol derivatives of the ester group.

Various substituted derivatives with different functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : The compound serves as a valuable intermediate in synthesizing more complex molecules.

Chemical Probes: : It is used in research as a probe to study reaction mechanisms and pathways.

Biology

Pharmacology: : Preliminary studies suggest potential pharmaceutical applications, including antimicrobial and anti-inflammatory properties.

Biomolecular Interactions: : Its structure allows for interaction studies with various biomolecules, providing insights into binding affinities and selectivity.

Medicine

Drug Development: : The compound's unique structure is investigated for developing new therapeutic agents, targeting diseases like cancer and infectious diseases.

Industry

Agricultural Chemicals:

Materials Science: : Usage in developing novel materials with specific desired properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. These may include:

Enzyme Inhibition: : The structure suggests possible inhibition of enzymes involved in disease pathways.

Receptor Binding: : The compound may bind to specific receptors, modulating biological responses.

Pathways Involved: : It could impact signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in the evidence. Below is a systematic comparison based on substituents, synthetic routes, and physicochemical properties:

Key Observations :

Substituent Effects: The methyl(phenyl)amino group in the target compound introduces steric bulk and electron-donating properties, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like methoxy or cyano groups in 4c and 4a .

Synthetic Efficiency: Analogs 4c and 4a achieved high yields (80–85%) via similar coupling reactions, suggesting that the target compound’s synthesis could follow analogous protocols but may require optimization due to steric hindrance from the methyl(phenyl)amino group .

Spectral Signatures: The IR spectrum of the target compound would likely show N-H stretching (3300 cm⁻¹) from the amide and thiadiazole-amino groups, distinct from the C≡N stretch (2230 cm⁻¹) in 4a . ¹H NMR would resolve aromatic protons from the phenylamino group (δ 7.0–7.5 ppm) and methylene/methyl groups (δ 1.2–4.3 ppm), comparable to 4c and 4a .

Biological Activity

Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular formula is , and it features a complex structure that includes a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves several key steps:

- Synthesis of the 1,3,4-thiadiazole ring : This can be achieved through cyclization reactions involving thiosemicarbazide and an acid chloride.

- Amination and coupling reactions : The introduction of the aminophenyl group is performed via aromatic nucleophilic substitution.

- Final coupling reaction : This step involves the reaction of the amine-functionalized thiadiazole with methylphenylamine under dehydrating conditions to yield the target compound .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to thiadiazoles. For instance, derivatives of 1,3,4-thiadiazoles have shown promising antibacterial and antifungal activities against various pathogens. This compound could exhibit similar properties due to its structural characteristics.

In a study focusing on thiazole-substituted compounds, several derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of specific substituents on the thiadiazole ring has been correlated with enhanced antimicrobial efficacy.

Anticancer Activity

Research has indicated that thiadiazole derivatives possess notable anticancer properties. For example, compounds containing a thiadiazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The results showed that certain derivatives exhibited IC50 values comparable to established anticancer agents .

Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 2.40 ± 0.12 | |

| Compound B | HepG2 | 5.00 ± 0.15 | |

| Ethyl Thiadiazole Derivative | HCT-116 | TBD | Current Study |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with cellular targets involved in proliferation and apoptosis pathways.

Case Studies

A recent study highlighted the synthesis and evaluation of various thiadiazole derivatives for their biological activities. Among these compounds, those with electron-withdrawing groups showed enhanced anticancer activity due to improved interactions with target proteins . This suggests that modifications to the this compound structure could potentially yield more potent analogs.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step protocols, starting with the preparation of the 1,3,4-thiadiazole core. A common method (adapted for analogous compounds) includes:

- Step 1: Condensation of substituted phenylthiosemicarbazides with carboxylic acid derivatives under reflux with POCl₃ as a catalyst (90°C, 3 hours) .

- Step 2: Coupling the thiadiazole intermediate with ethyl 4-aminobutanoate using coupling agents like EDC/HOBt for amide bond formation .

- Critical factors: Reaction temperature, solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reagents. Impurities are minimized via recrystallization from DMSO/water mixtures .

Q. What analytical techniques are routinely employed to confirm the structural integrity and purity of this compound?

Standard characterization includes:

- NMR spectroscopy: H and C NMR to verify substituent positions and confirm amide/thiadiazole linkages (e.g., δ 7.99–8.01 ppm for aromatic protons in thiadiazole derivatives) .

- Mass spectrometry (EI-MS): To confirm molecular weight (e.g., m/z 282 [M+1] for analogous compounds) .

- Elemental analysis: Validates C, H, N, S content (e.g., deviations < 0.3% indicate high purity) .

- HPLC: To assess purity >98% using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

SAR strategies for this compound focus on:

- Modifying the thiadiazole ring: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to hydrophobic pockets in target proteins .

- Varying the oxobutanoate side chain: Replacing ethyl groups with bulkier esters (e.g., tert-butyl) to improve metabolic stability .

- Functional group substitutions: Adding sulfonamide or fluorophenyl moieties to modulate solubility and bioavailability .

- Methodology: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, followed by in vitro assays to validate inhibitory activity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., fixed cell lines vs. primary cultures for cytotoxicity assays) and use positive controls (e.g., doxorubicin for anticancer studies) .

- Compound purity: Re-synthesize batches with rigorous purification (e.g., column chromatography) and re-test activity .

- Pharmacokinetic factors: Evaluate metabolic stability in microsomal assays to rule out false negatives due to rapid degradation .

- Statistical validation: Perform dose-response curves (IC₅₀) in triplicate and apply ANOVA to confirm significance .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

- Molecular dynamics (MD) simulations: Use AMBER or GROMACS to model binding stability over 100 ns trajectories, focusing on hydrogen bonds with key residues (e.g., Asp86 in COX-2) .

- Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) using Schrödinger’s Phase .

- ADMET prediction: Tools like SwissADME assess logP (target <5), permeability (Caco-2 model), and cytochrome P450 interactions to prioritize analogs .

Q. How can reaction optimization improve scalability for preclinical studies?

- Catalyst screening: Test Pd/C or nickel-based catalysts for hydrogenation steps to reduce byproducts .

- Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .

- Flow chemistry: Implement continuous flow systems to enhance heat transfer and reduce reaction times (e.g., 30 minutes vs. 3 hours for amide coupling) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiadiazole formation | POCl₃, 90°C, 3h | 75 | 95 | |

| Amide coupling | EDC/HOBt, DMF, RT | 82 | 98 | |

| Recrystallization | DMSO/water (2:1) | - | 99 |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Analog | Modification | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| Parent compound | None | 12.3 | COX-2 | |

| CF₃-substituted | Thiadiazole -CF₃ | 6.8 | COX-2 | |

| tert-Butyl ester | Oxobutanoate ester | 18.9 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.